molecular formula C9H8BrNO2 B2466799 4-(4-Bromophenoxy)azetidin-2-one CAS No. 1909319-93-2

4-(4-Bromophenoxy)azetidin-2-one

Cat. No.: B2466799
CAS No.: 1909319-93-2
M. Wt: 242.072
InChI Key: NQEVODJKSGEQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromophenoxy)azetidin-2-one is a chemical compound belonging to the azetidinone family. It has gained significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a bromophenoxy group attached to an azetidinone ring, making it a unique and valuable molecule for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)azetidin-2-one typically involves the reaction of 4-bromophenol with azetidin-2-one under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the 4-bromophenol, followed by the addition of azetidin-2-one to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)azetidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The azetidinone ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Scientific Research Applications

4-(4-Bromophenoxy)azetidin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Spiro-azetidin-2-one: Known for its biological activity and used in medicinal chemistry.

    Pyrrolidine: Another four-membered ring compound with diverse applications.

    Indol (one): A heterocyclic compound with significant pharmacological properties.

    Pyran Derivatives: Known for their use in various chemical and biological applications.

Uniqueness

4-(4-Bromophenoxy)azetidin-2-one stands out due to its unique combination of a bromophenoxy group and an azetidinone ring, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

4-(4-bromophenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-6-1-3-7(4-2-6)13-9-5-8(12)11-9/h1-4,9H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEVODJKSGEQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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